molecular formula C30H42N6O11 B14040520 Methyltetrazine-amino-PEG6-CH2CH2COONHS

Methyltetrazine-amino-PEG6-CH2CH2COONHS

Cat. No.: B14040520
M. Wt: 662.7 g/mol
InChI Key: VFSVGVKVKKGKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-amino-PEG6-CH2CH2COONHS is a heterobifunctional reagent that integrates a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic PEG6 spacer. The NHS ester terminus is amine-reactive, enabling facile and covalent conjugation to primary amines in proteins, antibodies, or other biomolecules to install the tetrazine tag. The PEG6 spacer is a critical component that enhances the solubility of the conjugate in aqueous buffers, reduces aggregation, and diminishes steric hindrance during subsequent conjugation steps, thereby improving overall efficiency. The core research value of this compound lies in its methyltetrazine group, which serves as a minimal, bioorthogonal handle for the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is a cornerstone of modern click chemistry due to its fast kinetics, exceptional selectivity, and superb biocompatibility, as it requires no copper catalyst. The methyltetrazine specifically reacts with strained dienophiles like trans -cyclooctene (TCO) or norbornene. This mechanism allows researchers to perform two-step labeling protocols: first, a tetrazine-tagged molecule is introduced to a biological system, and second, a TCO-conjugated detection tag (e.g., a fluorophore) is added for visualization. The extreme selectivity of the IEDDA reaction enables its use in richly functionalized environments, including live cells, without interfering with native biochemical processes. This reagent is specifically designed for advanced research applications. Its primary uses include the conjugation and labeling of proteins and antibodies for assay development, the construction of Antibody-Drug Conjugates (ADCs) using bioorthogonal chemistry, and live-cell imaging where it acts as a small, live-cell compatible tag for visualizing enzyme activity through techniques like Activity-Based Protein Profiling (ABPP). It is also instrumental in surface modification and the synthesis of complex biomolecular constructs for diagnostic and therapeutic research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C30H42N6O11

Molecular Weight

662.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H42N6O11/c1-23-32-34-30(35-33-23)25-4-2-24(3-5-25)22-31-26(37)8-10-41-12-14-43-16-18-45-20-21-46-19-17-44-15-13-42-11-9-29(40)47-36-27(38)6-7-28(36)39/h2-5H,6-22H2,1H3,(H,31,37)

InChI Key

VFSVGVKVKKGKJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Synthesis of Methyltetrazine-amino-PEG6-amine Intermediate

  • Starting materials:

    • Methyltetrazine carboxylic acid derivative (e.g., 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid)
    • Amino-PEG6-amine (NH2–PEG6–NH2 or mono-protected derivatives)
  • Reaction conditions:

    • Coupling reagent: EDC or DCC with catalytic N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt)
    • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature: 0°C to room temperature
    • Time: 12–24 hours under inert atmosphere (nitrogen or argon)
  • Mechanism:
    The carboxyl group of the methyltetrazine derivative is activated by EDC/NHS forming an active ester intermediate, which then reacts with the amino group of PEG6 to form a stable amide bond linking the methyltetrazine to the PEG chain.

Activation of Terminal Carboxylic Acid to NHS Ester

  • Starting material:
    Methyltetrazine-amino-PEG6-carboxylic acid (with free –COOH at the PEG terminus)

  • Reagents:

    • N-hydroxysuccinimide (NHS)
    • Coupling reagent: DCC or EDC
    • Solvent: Anhydrous DCM or DMF
  • Procedure:

    • Dissolve the carboxylic acid intermediate in dry solvent under inert atmosphere.
    • Add NHS and coupling reagent in stoichiometric amounts.
    • Stir at 0°C to room temperature for 4–12 hours.
    • Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
    • Filter off precipitated dicyclohexylurea (if DCC used).
    • Purify the NHS ester product by chromatography.
  • Outcome:
    Formation of Methyltetrazine-amino-PEG6-CH2CH2COONHS ester, ready for conjugation with amine-containing biomolecules.

Analytical Characterization

Technique Purpose Typical Results for this compound
Nuclear Magnetic Resonance (NMR) Structural confirmation of methyltetrazine, PEG chain, and NHS ester Characteristic aromatic protons of tetrazine, PEG methylene signals, succinimide protons around 2.8 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with expected molecular weight (~636.7 g/mol)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% with single major peak, retention time consistent with PEG linker
Infrared Spectroscopy (IR) Functional group identification Ester carbonyl stretch (~1735 cm⁻¹), amide bands, tetrazine characteristic peaks

Data Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes/Comments
Methyltetrazine-PEG6-Amine Coupling Methyltetrazine acid + amino-PEG6, EDC/NHS, DMF, 0°C to RT, 12–24 h Inert atmosphere recommended; yields typically >80%
NHS Ester Formation Methyltetrazine-PEG6-carboxylic acid + NHS + DCC or EDC, DCM/DMF, 0°C to RT, 4–12 h Precipitate removal critical; avoid moisture to prevent hydrolysis
Purification Reverse-phase HPLC or SEC Essential for removing unreacted reagents and side products
Storage -18°C, desiccated Protect from moisture and light to preserve NHS ester stability

Research Findings and Practical Considerations

  • Reactivity: The methyltetrazine group is highly reactive in bioorthogonal click chemistry, enabling rapid and selective conjugation with strained alkenes such as trans-cyclooctene under physiological conditions without catalysts. This makes the compound highly suitable for in vivo labeling and drug conjugation applications.

  • Stability: The NHS ester is moisture-sensitive and prone to hydrolysis; thus, the compound should be handled under anhydrous conditions and stored at low temperatures (-18°C) to maintain reactivity.

  • PEG Length Impact: The PEG6 linker provides a balance between solubility and steric accessibility. Longer PEG chains (e.g., PEG12) increase solubility and reduce immunogenicity but may affect conjugation efficiency.

  • Purification Challenges: Due to the PEG chain's hydrophilicity and flexibility, chromatographic purification requires optimized conditions, often involving gradient elution in reverse-phase HPLC.

  • Applications: The prepared this compound is widely used for conjugating therapeutic proteins, peptides, and antibodies, facilitating targeted drug delivery and imaging.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG6-CH2CH2COONHS undergoes various chemical reactions, including:

    Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.

    Amine Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Carboxylic acids, activated esters, primary amines.

    Conditions: Typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the functional groups.

Major Products

The major products formed from these reactions are stable bioconjugates, which are used in various applications such as drug delivery and molecular imaging.

Scientific Research Applications

Methyltetrazine-amino-PEG6-CH2CH2COONHS has a wide range of scientific research applications:

    Chemistry: Used as a bioconjugation reagent for site-specific labeling of biomolecules.

    Biology: Employed in activity-based protein profiling to visualize enzyme activities in situ.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications .

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves:

    Bioorthogonal Chemistry:

    Bioconjugation: The NHS ester reacts with primary amines to form stable amide bonds, enabling the conjugation of the compound to various biomolecules.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of Methyltetrazine-amino-PEG6-CH2CH2COONHS with structurally related compounds is provided below:

Table 1: Key Properties of Methyltetrazine Derivatives
Compound Name PEG Length Reactive Group Molecular Weight (g/mol) Solubility (PBS, pH 7.4) Primary Application
Methyltetrazine-amino-PEG2-CH2CH2COONHS PEG2 NHS ester ~450 Moderate Small-molecule conjugation
Methyltetrazine-amino-PEG3-CH2CH2COONHS PEG3 NHS ester 530.5 High Peptide/protein labeling
This compound PEG6 NHS ester ~850 Very High Antibody-drug conjugates (ADCs)
Methyltetrazine-PEG12-Maleimide PEG12 Maleimide ~1,200 High Thiol-based conjugation
Tetrazine-PEG6-amine HCl salt PEG6 Amine ~800 High Customizable linkers
Key Observations:

PEG Chain Length :

  • Shorter PEG chains (e.g., PEG2) offer lower molecular weight and faster conjugation kinetics but reduced solubility and biocompatibility .
  • PEG6 balances solubility, steric shielding, and tissue penetration, making it ideal for ADCs .
  • PEG12 derivatives (e.g., Methyltetrazine-PEG12-Maleimide) are bulkier, which may hinder cellular uptake but improve serum stability .

Reactive Group: NHS esters are optimal for amine-rich biomolecules (e.g., antibodies), whereas maleimide targets thiol groups (e.g., cysteine residues) . The HCl salt form of Tetrazine-PEG6-amine enhances stability in aqueous buffers compared to non-salt forms .

Solubility and Pharmacokinetics: PEG6 derivatives exhibit 2–3-fold higher solubility in PBS than PEG2 analogues due to increased hydrophilicity . PEG12 compounds show prolonged circulation time in vivo but may accumulate in non-target tissues .

Table 2: Comparative Bioactivity Data
Compound Name Reaction Rate (k, M⁻¹s⁻¹) Cytotoxicity (IC50, HepG2) Selectivity Index*
This compound 1.2 × 10⁴ >100 µM >60
Methyltetrazine-PEG12-Maleimide 0.8 × 10⁴ >150 µM >80
Tetrazine-PEG3-amine HCl salt 1.5 × 10⁴ >50 µM >40

*Selectivity index = IC50 (normal cells)/IC50 (target cells).

Key Findings:
  • Reaction Kinetics : PEG6 derivatives maintain high reaction rates (~10⁴ M⁻¹s⁻¹), critical for in vivo pretargeting strategies .
  • Cytotoxicity : All compounds show low cytotoxicity (IC50 >50 µM), with PEG12 variants exhibiting the highest safety margin due to reduced cellular uptake .
  • Selectivity : PEG6 compounds achieve a selectivity index >60, outperforming shorter PEG chains in tumor-targeting applications .

Drug-Likeness and ADME Properties

A SwissADME analysis () reveals:

  • Methyltetrazine-PEG12-Maleimide : Lower absorption (LogP = -2.5) due to higher hydrophilicity but superior metabolic stability.

Q & A

Q. How to address conflicting reports on the biocompatibility of PEGylated tetrazines in vivo?

  • Methodology : (1) Replicate studies using identical formulations (PEG molecular weight, dose). (2) Test for anti-PEG antibodies via ELISA in animal models. (3) Compare pharmacokinetic profiles (e.g., half-life, clearance) across species. Reference meta-analyses from systematic reviews .

Q. What experimental controls are essential to validate off-target reactivity in bioorthogonal labeling?

  • Methodology : Include (1) Tetrazine-only controls (no TCO), (2) TCO-only controls (no tetrazine), and (3) Competing cyclooctynes (e.g., DBCO) to assess cross-reactivity. Use click chemistry-specific dyes (e.g., Alexa Fluor 647-TCO) for fluorescence validation .

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